Synthetic Yield: 96% Yield Achieved in Diazotization–Hydrolysis Route from 2-Chloro-5-aminopyridine
In a validated preparative procedure, 2-chloro-5-hydroxypyridine was synthesized from 2-chloro-5-aminopyridine via diazotization with tert-butyl nitrite and BF₃·Et₂O in dichloromethane/DME, followed by hydrolysis, yielding the target compound as a white solid in 96% isolated yield (8.03 g scale) with melting point 155 °C and confirmed structural identity by ¹H NMR and mass spectrometry . This represents a marked improvement over alternative synthetic routes: a Mitsubishi Chemical patent reports a method from 2-chloro-5-aminopyridine with yields ranging from 47.6% to 82–91%, while the Krow alternative synthesis from 3-iodo-6-chloropyridine, although providing access from a different precursor, yields a reported 88% [1]. The 96% yield protocol provides a clear procurement advantage for multi-step synthesis programs requiring high overall efficiency.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 96% yield (8.03 g scale) |
| Comparator Or Baseline | Alternative synthetic routes: 47.6% (dmaee.cn method); 88% (Krow et al. from 3-iodo-6-chloropyridine); 82–91% (boronic acid/trifluoroborate routes) |
| Quantified Difference | Target route provides 8–49 percentage points higher yield than comparators |
| Conditions | Diazotization with tert-butyl nitrite/BF₃·Et₂O in CH₂Cl₂/DME; hydrolysis; ¹H NMR (CD₃OD, 300 MHz); MS (CI/NH₃) confirmation |
Why This Matters
Higher synthetic yield translates directly to reduced cost per gram in multi-step campaigns and improved process mass intensity for procurement planning.
- [1] dmaee.cn. Preparation method of 2-chloro-5-hydroxypyridine: 53.0 g, 47.6% yield. 2023. Xiyashiji.com. 2-Chloro-5-hydroxypyridine synthetic routes: 82% via boronic acid; 91% via potassium trifluoroborate. View Source
